Neoflavan

Catalog No.
S616397
CAS No.
21763-04-2
M.F
C15H14O
M. Wt
210.27 g/mol
Availability
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Neoflavan

CAS Number

21763-04-2

Product Name

Neoflavan

IUPAC Name

4-phenyl-3,4-dihydro-2H-chromene

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2

InChI Key

PFEQKJXHQOTTKE-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1C3=CC=CC=C3

Canonical SMILES

C1COC2=CC=CC=C2C1C3=CC=CC=C3

Neoflavan is the simplest member of the class of neoflavans, that is 3,4-dihydro-2H-1-benzopyran substituted by a phenyl group at position 4.

Neoflavan is a type of neoflavonoid characterized by its unique structure, which consists of a 4-phenyl-3,4-dihydro-2H-1-benzopyran backbone. This compound belongs to a broader class of polyphenolic compounds known for their diverse biological activities and structural complexity. Neoflavans are distinguished from other flavonoids by the absence of hydroxyl group substitution at the 2-position of the chromene moiety, which is typical in traditional flavonoids . The general formula for neoflavans is C15H14OC_{15}H_{14}O, and they often exhibit various substituents on the phenyl rings, contributing to their chemical diversity and potential functionality in biological systems .

, primarily involving the formation and transformation of carbon-carbon (C–C) and carbon-oxygen (C–O) bonds. A notable synthetic route involves Lewis acid-promoted Friedel-Crafts reactions, which facilitate the addition of electron-rich aromatic systems to cinnamate esters. This process is followed by intramolecular C–O bond formation catalyzed by copper complexes, leading to the generation of neoflavans with various functional groups .

The synthesis typically includes:

  • Friedel-Crafts Michael addition: This step introduces a phenyl group onto the double bond of the cinnamate ester.
  • Electrophilic aromatic bromination: This reaction modifies the β-diaryl ester precursor.
  • Reduction/Grignard addition: This step yields the necessary alcohols for subsequent cyclization into neoflavans .

Neoflavans demonstrate a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These effects are attributed to their ability to scavenge free radicals and modulate various biochemical pathways. For instance, some studies have indicated that neoflavans can inhibit certain enzymes involved in inflammatory responses, making them potential candidates for therapeutic applications in inflammatory diseases . Additionally, their structural features allow them to interact with cellular receptors, influencing cell signaling pathways.

The synthesis of neoflavans can be achieved through several methods:

  • Lewis Acid-Catalyzed Reactions: Utilizing Lewis acids like iron(III) chloride to promote Friedel-Crafts reactions.
  • Transition Metal Catalysis: Employing palladium or copper catalysts for C–C and C–O bond formations.
  • Multi-step Synthetic Strategies: These often involve sequential reactions that build up the neoflavan structure from simpler precursors .

A representative synthesis pathway might involve:

  • Starting from ethyl cinnamates,
  • Performing a controlled Friedel-Crafts alkylation,
  • Following with a copper-catalyzed cyclization reaction to yield the final neoflavan product.

Neoflavans are explored for various applications due to their biological activities:

  • Pharmaceuticals: Potential use in developing anti-inflammatory and antioxidant drugs.
  • Cosmetics: Incorporation into skincare products for their protective properties against oxidative stress.
  • Food Industry: Use as natural preservatives or flavoring agents due to their antioxidant capabilities .

Interaction studies of neoflavans focus on their ability to bind with various biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzymatic activities or influence gene expression. For example, neoflavans have been shown to interact with certain kinases involved in cell signaling pathways, suggesting their role as bioactive compounds that can influence cellular functions .

Neoflavans share structural similarities with other flavonoid derivatives but possess unique features that distinguish them:

CompoundStructure TypeUnique Features
Neoflavan4-phenyl-3,4-dihydro-2H-1-benzopyranLacks hydroxyl substitution at position 2
Flavan2-phenylchromanHydroxyl substitution at position 2
Isoflavan3-phenyl-3,4-dihydro-2H-1-benzopyranHydroxyl group at position 3
Neoflavone4-phenylchromen-2-oneContains a carbonyl group at position 2
Chalcone1,3-diphenylpropeneLacks the pyran ring; serves as a precursor in biosynthesis

Neoflavans' unique structural characteristics allow them to exhibit distinct biological properties compared to these other compounds, making them an interesting subject for further research and application development .

Molecular Structure and Formula

Neoflavan represents the simplest member of the neoflavans class, characterized by its distinctive 3,4-dihydro-2H-1-benzopyran backbone substituted with a phenyl group at position 4 [3]. The compound possesses the molecular formula C15H14O with a corresponding molecular weight of 210.27 grams per mole [2] [5]. The International Union of Pure and Applied Chemistry systematic name for neoflavan is 4-phenyl-3,4-dihydro-2H-chromene [3] [5].

The structural framework of neoflavan consists of a chromane ring system fused with a phenyl substituent at the C-4 position [2]. This heterocyclic compound forms the central core of neoflavonoids, distinguishing it from traditional flavonoids which possess a 2-phenylchromen-4-one backbone [1] [35]. The stereochemistry of neoflavan involves a single chiral center at position 4, where the phenyl group attachment creates the potential for stereoisomerism [26].

PropertyValueReference
Molecular FormulaC15H14O [2] [3] [5]
Molecular Weight210.27 g/mol [2] [5]
Chemical Abstracts Service Number21763-04-2 [2] [3]
International Chemical IdentifierInChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2 [3] [5]
Simplified Molecular Input Line Entry SystemC1COC2=CC=CC=C2C1C3=CC=CC=C3 [2] [5]

Physical Properties

Neoflavan exhibits specific physical characteristics that reflect its molecular structure and intermolecular interactions [4]. The compound demonstrates a calculated logarithmic partition coefficient value of 3.7, indicating moderate lipophilicity [5]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is one, corresponding to the single oxygen atom in the chromane ring system [5].

The topological polar surface area of neoflavan measures 9.23 square angstroms, reflecting the limited polar character of the molecule [4]. The compound contains one rotatable bond, which contributes to its conformational flexibility [5]. The exact mass has been determined as 210.104465066 daltons through high-resolution mass spectrometry [5].

Physical PropertyValueSource
Logarithmic Partition Coefficient3.7 [5]
Hydrogen Bond Donors0 [5]
Hydrogen Bond Acceptors1 [5]
Rotatable Bonds1 [5]
Topological Polar Surface Area9.23 Ų [4]
Monoisotopic Mass210.104465 Da [2] [5]
Vapor Pressure0.000968 mmHg at 25°C [4]
Density1.098 g/cm³ [4]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for neoflavan through both proton and carbon-13 nuclear magnetic resonance techniques [15]. The proton nuclear magnetic resonance spectrum of neoflavan reveals characteristic signals corresponding to the chromane ring protons and the phenyl substituent [17]. The methylene protons at positions 2 and 3 of the chromane ring system exhibit distinct chemical shift patterns due to their different electronic environments [15].

Carbon-13 nuclear magnetic resonance spectroscopy of neoflavan demonstrates the expected fifteen carbon signals corresponding to the molecular formula [15]. The aromatic carbon atoms of both the benzopyran ring system and the phenyl substituent appear in the characteristic aromatic region between 120 and 160 parts per million [17]. The aliphatic carbon atoms of the chromane ring system resonate at higher field positions, typically between 20 and 80 parts per million [15].

The stereochemical assignment of neoflavan derivatives has been accomplished through detailed nuclear magnetic resonance analysis, including deuterium exchange experiments and coupling pattern analysis [15]. The chemical shift values demonstrate sensitivity to substitution patterns on both aromatic ring systems, enabling structural differentiation between closely related compounds [15].

Mass Spectrometry

Mass spectrometric analysis of neoflavan reveals characteristic fragmentation patterns that aid in structural elucidation [18]. Under electron ionization conditions, neoflavan undergoes predictable fragmentation pathways involving the loss of the phenyl substituent and subsequent ring opening reactions [19]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure [18].

High-resolution accurate mass electrospray tandem mass spectrometry has been employed to study the fragmentation behavior of neoflavan and related compounds [18]. The positive ionization mode typically produces intense molecular ion peaks with subsequent fragmentation through retro-Diels-Alder reactions [18]. These fragmentation patterns provide diagnostic information for the identification of the chromane ring system and phenyl substituent positioning [19].

The mass spectrometric fragmentation of neoflavan follows established patterns for chromane derivatives, with characteristic losses corresponding to neutral molecules such as carbon monoxide and formaldehyde [18]. The fragmentation pathways have been systematically characterized to enable the identification of unknown neoflavonoid compounds in complex mixtures [19].

Infrared Spectroscopy

Infrared spectroscopy of neoflavan reveals characteristic absorption bands corresponding to the functional groups present in the molecule [21] [22]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes are observed between 2800 and 3000 wavenumbers [25]. The aromatic carbon-carbon stretching vibrations produce multiple bands in the fingerprint region between 1400 and 1600 wavenumbers [21].

The chromane ring system contributes specific vibrational modes that can be distinguished from simple aromatic compounds [22]. The carbon-oxygen stretching vibration of the ether linkage appears as a characteristic band in the region between 1000 and 1300 wavenumbers [25]. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional diagnostic information in the region below 1000 wavenumbers [21].

Fourier transform infrared spectroscopy has proven particularly valuable for the characterization of neoflavan derivatives, as the technique can distinguish between different substitution patterns on the aromatic rings [23]. The infrared spectral data complement nuclear magnetic resonance and mass spectrometric information to provide comprehensive structural characterization [22].

Chemical Reactivity

Neoflavan demonstrates characteristic reactivity patterns that reflect the electronic properties of both the chromane ring system and the phenyl substituent [24]. The compound undergoes electrophilic aromatic substitution reactions on both aromatic ring systems, with the electron density distribution determining the regioselectivity of these transformations [24]. The chromane oxygen atom can participate in coordination chemistry with various metal centers, enabling the formation of metal complexes [27].

Lewis acid-promoted reactions have been extensively studied for neoflavan synthesis and modification [24]. Iron chloride and other Lewis acids catalyze Friedel-Crafts type reactions that can introduce additional substituents onto the aromatic rings [24]. Copper-catalyzed carbon-oxygen bond formation reactions have been employed to construct the chromane ring system from appropriate precursors [24].

The phenyl substituent at position 4 can undergo various transformations, including halogenation, nitration, and sulfonation reactions [24]. The stereochemistry at the C-4 position influences the reactivity patterns, with different stereoisomers exhibiting distinct reaction rates and selectivities [37]. Hydrogenation reactions can reduce the aromatic rings under appropriate conditions, leading to fully saturated derivatives [39].

Reaction TypeConditionsProductsReference
Electrophilic Aromatic SubstitutionLewis acid catalysisSubstituted derivatives [24]
Copper-catalyzed CyclizationCopper iodide, bipyridyl ligandCyclized products [24]
Friedel-Crafts AlkylationIron chloride, elevated temperatureAlkylated aromatics [24]
HydrogenationPalladium catalyst, hydrogen gasReduced derivatives [39]

The oxidative stability of neoflavan depends on the substitution pattern and reaction conditions [28]. Under oxidizing conditions, the compound can undergo ring opening reactions or formation of quinone-type structures [39]. The reactivity toward nucleophiles is generally limited due to the absence of electrophilic centers in the basic neoflavan structure [37].

Position in Flavonoid Classification

Neoflavan is a member of the neoflavonoid class, which is one of the three primary subclasses of flavonoids, alongside flavonoids (or bioflavonoids) and isoflavonoids. Flavonoids generally share a 15-carbon skeleton arranged as two phenyl rings (A and B) and a heterocyclic ring (C). Neoflavonoids are distinguished by their 4-phenylchroman (or 4-phenyl-3,4-dihydro-2H-1-benzopyran) backbone, differing from the typical flavonoid backbone which is 2-phenylchromen-4-one [1] [2] [3].

Specifically, neoflavans, the subclass to which neoflavan belongs, are characterized by a 3,4-dihydro-2H-1-benzopyran skeleton with a phenyl group at position 4. This structural motif sets neoflavans apart from flavans and isoflavans, which have phenyl substitutions at different positions on the chroman or chromene ring [3].

IUPAC Nomenclature

The IUPAC name for neoflavan is 4-phenyl-3,4-dihydro-2H-chromene, also known as 4-phenylchromane. This name reflects its core structure: a chromane (3,4-dihydro-2H-1-benzopyran) ring substituted at the 4-position by a phenyl group [4] [5] [6].

Key identifiers for neoflavan include:

DescriptorValue
Molecular formulaC₁₅H₁₄O
Molecular weight210.27 g/mol
IUPAC Name4-phenyl-3,4-dihydro-2H-chromene (4-phenylchromane)
CAS Number21763-04-2
InChIInChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2
SMILESC1COC2=CC=CC=C2C1C3=CC=CC=C3

These systematic names and identifiers facilitate unambiguous communication and database searching for neoflavan and related compounds [4] [5].

Relationship to Other Neoflavonoids

Neoflavan is the simplest representative of the neoflavans subclass within neoflavonoids. The broader neoflavonoid family includes:

  • Neoflavones, derived from the 4-phenylcoumarin backbone (C₁₅H₁₂O₂), such as calophyllolide.
  • Neoflavenes, with a 4-phenylchromen backbone (C₁₅H₁₀O₂), exemplified by dalbergichromene.
  • Other related compounds include dalbergiones and dalbergiquinols [1].

Neoflavan differs from neoflavones and neoflavenes primarily by its saturation at the 3,4-position of the chroman ring (3,4-dihydro), whereas neoflavones and neoflavenes possess unsaturated chromen or coumarin structures. This saturation influences the chemical reactivity and physical properties of neoflavan relative to other neoflavonoids [1] [4].

Structural Comparison with Other Flavonoid Classes

The structural distinctions between neoflavan and other flavonoid classes can be summarized as follows:

Flavonoid ClassCore SkeletonPhenyl Substitution PositionSaturation at 3,4-PositionRepresentative Compound Example
Flavonoids (Flavans)2-phenylchromen-4-one (chromone)Position 2Usually unsaturated (chromen)Flavan, flavonol
Isoflavonoids (Isoflavans)3-phenyl-3,4-dihydro-2H-1-benzopyranPosition 3Saturated (3,4-dihydro)Isoflavan, isoflavone
Neoflavonoids (Neoflavans)4-phenyl-3,4-dihydro-2H-1-benzopyranPosition 4Saturated (3,4-dihydro)Neoflavan (4-phenylchromane)

The key structural difference lies in the position of the phenyl group on the chroman or chromene ring and the degree of saturation at the 3,4-position. Neoflavan's phenyl group at position 4 and saturated 3,4-bond distinguish it from flavans (phenyl at position 2) and isoflavans (phenyl at position 3) [1] [2] [3].

These structural variations affect molecular properties such as planarity, electronic distribution, and hydrogen bonding potential. For instance, detailed computational studies on related flavonoids show differences in electronic transitions and hydrogen bonding interactions depending on the flavonoid subclass, which influence their chemical behavior and biological activity [7].

Data Table: Molecular and Structural Features of Neoflavan and Related Flavonoid Classes

FeatureNeoflavanFlavanIsoflavanFlavone
Molecular FormulaC₁₅H₁₄OC₁₅H₁₄O₂C₁₅H₁₂O₂C₁₅H₁₀O₂
Phenyl Position4232
Saturation at 3,4Saturated (dihydro)Saturated (dihydro)Saturated (dihydro)Unsaturated (chromen)
IUPAC Core Name4-phenylchromane2-phenylchroman3-phenylchroman2-phenylchromen-4-one
Example CompoundNeoflavanFlavanIsoflavanFlavone

This focused overview clarifies neoflavan’s classification, nomenclature, and structural context within the flavonoid family, emphasizing its unique chemical identity as the simplest neoflavan and its relation to other neoflavonoids and flavonoid classes.

XLogP3

3.7

Wikipedia

Neoflavan

Dates

Last modified: 02-18-2024

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